molecular formula C7H13NO2 B1523348 1,4-Dioxaspiro[4.4]nonan-7-amine CAS No. 1322805-04-8

1,4-Dioxaspiro[4.4]nonan-7-amine

Cat. No. B1523348
M. Wt: 143.18 g/mol
InChI Key: FTUCRLHGAZBPBK-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.4]nonan-7-amine, also known as DINO, is a spirotetramic acid derivative. It has a unique structural arrangement that can be attributed to its potential pharmacological and biological properties. The compound has a CAS Number of 1322805-04-8 and a molecular weight of 143.19 .


Molecular Structure Analysis

The InChI Code for 1,4-Dioxaspiro[4.4]nonan-7-amine is 1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2 . This indicates that the compound has a molecular formula of C7H13NO2 .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.4]nonan-7-amine is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pheromone Studies

1,4-Dioxaspiro[4.4]nonan-7-amine has been identified in the study of pheromones. Francke and Reith (1979) found that a related compound, 2-Ethyl-1,6-dioxaspiro[4.4]nonan, served as a principal aggregation pheromone in bark beetles, leading to systematic studies on these spiroketals. Their research provides valuable insights into the role of such compounds in biological signaling and pest control (Francke & Reith, 1979).

Synthesis of Immunomodulatory Compounds

Zhang and Nan (2017) developed an efficient synthesis method for a motif of Phainanoid F, an immunosuppressive triterpenoid, which includes the 1,4-dioxaspiro[4.4]nonan-2-one structure. This research is significant for the synthesis of complex molecules with potential therapeutic applications (Zhang & Nan, 2017).

Advanced Material Synthesis

In the field of materials science, the compound has applications in creating polymers with specific properties. For example, Fernández‐Francos et al. (2009) explored the use of a related compound, 1,6-dioxaspiro[4.4]nonan-2,7-dione, in the anionic copolymerization of epoxy resin oligomers. This research contributes to the development of advanced materials with customized properties (Fernández‐Francos et al., 2009).

Environmental Applications

A study by Akceylan et al. (2009) described the use of a calix[4]arene-based polymer incorporating 1,4-dioxa-8-azaspiro[4.5]decane for removing carcinogenic azo dyes from water. This research is vital for environmental cleanup and water purification technologies (Akceylan et al., 2009).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,4-dioxaspiro[4.4]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUCRLHGAZBPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.4]nonan-7-amine

CAS RN

1322805-04-8
Record name 1,4-dioxaspiro[4.4]nonan-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Poulhès, N Vanthuyne, MP Bertrand… - The Journal of …, 2011 - ACS Publications
The (R)-selective chemoenzymatic dynamic kinetic resolution of primary amines was performed at 38–40 C in MTBE, in good to high yields and with high enantiomeric excesses. These …
Number of citations: 63 pubs.acs.org

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